In-Depth Technical Guide to YS-49 Monohydrate: Synthesis, Discovery, and Mechanism of Action
In-Depth Technical Guide to YS-49 Monohydrate: Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS-49 monohydrate, a synthetic isoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research. Identified as a potent activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and an inducer of heme oxygenase-1 (HO-1), YS-49 exhibits a range of biological activities with potential therapeutic applications in cardiovascular diseases and osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of YS-49 monohydrate, supplemented with detailed experimental insights and quantitative data.
Discovery and Background
YS-49, with the chemical name 1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, was developed and first reported by a research group led by H.S. Yun-Choi. It was synthesized as a 1-naphthylmethyl analog of higenamine, a benzyl-tetrahydroisoquinoline alkaloid isolated from the plant Aconitum japonicum. The rationale behind its development was to explore the pharmacological effects of substituting the p-hydroxybenzyl group at the 1-position of the tetrahydroisoquinoline ring with more hydrophobic naphthylmethyl moieties. Early investigations revealed that YS-49 and its positional isomer, YS-51, possess significant antiplatelet and antithrombotic activities.[1]
Subsequent research has further elucidated the molecular mechanisms underlying the effects of YS-49, identifying it as a key activator of the PI3K/Akt signaling pathway. This has expanded its potential therapeutic applications to conditions where modulation of this pathway is beneficial.
Synthesis of YS-49 Monohydrate
While a detailed, step-by-step protocol for the synthesis of YS-49 monohydrate is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 1-substituted tetrahydroisoquinolines is the Bischler-Napieralski reaction, followed by reduction and deprotection. The monohydrate form is typically obtained through crystallization from an aqueous solvent.
Plausible Synthetic Pathway:
A likely synthetic approach for YS-49 involves the following key steps:
-
Amide Formation: Reaction of 3,4-dimethoxyphenethylamine with 1-naphthaleneacetic acid to form the corresponding amide.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline intermediate.[2][3]
-
Reduction: Reduction of the imine bond of the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) to afford the tetrahydroisoquinoline core.
-
Demethylation: Removal of the methyl protecting groups from the hydroxyl moieties on the isoquinoline ring, typically using a strong acid such as hydrobromic acid (HBr), to yield the final dihydroxy product, YS-49, as its hydrobromide salt.
-
Monohydrate Formation: Crystallization of the hydrobromide salt from an appropriate aqueous solvent system to yield YS-49 monohydrate.
Below is a logical workflow diagram for the plausible synthesis of YS-49.
Caption: Plausible synthetic workflow for YS-49 monohydrate.
Mechanism of Action and Signaling Pathways
YS-49 exerts its biological effects primarily through two interconnected signaling pathways: the PI3K/Akt pathway and the Heme Oxygenase-1 (HO-1) pathway.
Activation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] YS-49 has been identified as a potent activator of this pathway. By activating PI3K, YS-49 promotes the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to various cellular responses.
The activation of the PI3K/Akt pathway by YS-49 has been shown to be beneficial in the context of glucocorticoid-induced osteoporosis, where it enhances osteoblast differentiation and inhibits bone loss.
Caption: YS-49 activates the PI3K/Akt signaling pathway.
Induction of Heme Oxygenase-1 (HO-1)
Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a critical role in the cellular response to oxidative stress and inflammation. YS-49 has been shown to induce the expression of HO-1. The induction of HO-1 by YS-49 contributes to its anti-inflammatory and cytoprotective effects. This mechanism is particularly relevant in the cardiovascular system, where HO-1 induction can protect against vascular injury and thrombosis.
The signaling pathway leading to HO-1 induction by YS-49 likely involves the activation of transcription factors such as Nrf2, which is a master regulator of the antioxidant response.
Caption: YS-49 induces Heme Oxygenase-1 expression.
Quantitative Data
The following tables summarize the key quantitative data reported for YS-49 in the literature.
Table 1: Physicochemical Properties of YS-49 and YS-49 Monohydrate
| Property | YS-49 (HBr salt) | YS-49 Monohydrate |
| CAS Number | 132836-42-1 | Not available |
| Molecular Formula | C₂₀H₂₀BrNO₂ | C₂₀H₂₂BrNO₃ |
| Molecular Weight | 386.28 g/mol | 404.30 g/mol |
Table 2: In Vitro Biological Activity of YS-49
| Assay | Target/Inducer | Cell Line/System | IC₅₀ / EC₅₀ | Reference |
| Thromboxane A₂ (TXA₂) formation | Arachidonic Acid | Platelets | 32.8 µM (IC₅₀) | [5] |
| Platelet Aggregation | Epinephrine | Human Platelets | 3.4 µM (IC₅₀) | [1] |
| Platelet Aggregation | Epinephrine | Rat Platelets | 1.7 µM (IC₅₀) | [1] |
| Nitric Oxide Production | LPS + IFN-γ | RAW 264.7 cells | 23.5 µM (IC₅₀ for YS-51) | [6] |
Note: Data for nitric oxide production is for the positional isomer YS-51, suggesting a similar range of activity for YS-49.
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction:
-
Reactant Preparation: The N-acylated phenethylamine derivative is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyclizing Agent: A dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added dropwise to the solution at a controlled temperature, typically 0 °C.
-
Reaction: The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate).
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, the 3,4-dihydroisoquinoline, is then purified by column chromatography or crystallization.
Conclusion
YS-49 monohydrate is a promising synthetic molecule with well-defined activities as a PI3K/Akt pathway activator and an inducer of heme oxygenase-1. Its discovery as an analog of higenamine has paved the way for exploring its therapeutic potential in a variety of diseases, including cardiovascular disorders and osteoporosis. While the detailed synthesis protocol for its monohydrate form is not widely published, established synthetic methodologies for tetrahydroisoquinolines provide a clear and plausible route for its preparation. Further research into the pharmacology and toxicology of YS-49 monohydrate is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. US6184232B1 - Analogs of biologically active, naturally occurring polyamines, pharmaceutical compositions and methods of treatment - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of 1-substituted tetrahydroisoquinolines. [researchspace.ukzn.ac.za]
- 6. organicreactions.org [organicreactions.org]
